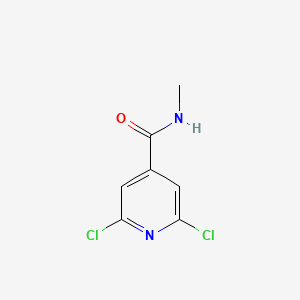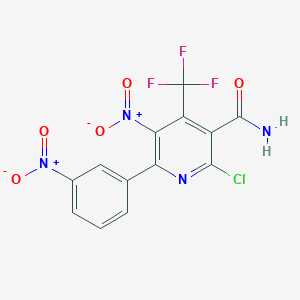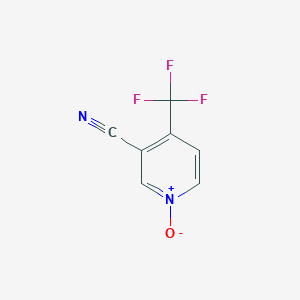![molecular formula C13H7Cl2F3N2O4S B3041469 N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide CAS No. 300664-69-1](/img/structure/B3041469.png)
N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide
Übersicht
Beschreibung
Compounds with the trifluoromethyl group (CF3) are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drug molecules . The trifluoromethyl group is lipophilic, which can help the drug molecule to pass through biological membranes .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . These properties are influenced by the compound’s molecular structure .Wirkmechanismus
Target of Action
The primary target of N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound, also known as STAT3-IN-7, inhibits the phosphorylation of STAT3 . It induces apoptosis in cells by deactivating STAT3 in a SHP-1-dependent manner .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting the phosphorylation of STAT3, it prevents the transcription of genes involved in cell proliferation and survival . This leads to the induction of apoptosis, thereby exerting its anti-cancer effects .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . It has been shown to have anti-cancer effects, making it a potential therapeutic agent for cancer treatment .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CTNB is its potent biological activity against cancer cells and inflammatory cells. The compound exhibits a high degree of selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of CTNB is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of
Zukünftige Richtungen
There are several future directions for the research on CTNB. Some of the potential areas of interest include:
1. Development of more efficient synthesis methods for CTNB to improve its yield and purity.
2. Investigation of the molecular mechanism of action of CTNB in cancer cells and inflammatory cells.
3. Exploration of the potential applications of CTNB in other areas such as anti-viral agents and anti-bacterial agents.
4. Development of novel formulations of CTNB to improve its solubility and bioavailability.
5. Evaluation of the safety and toxicity of CTNB in animal models.
Conclusion:
In conclusion, N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide, or CTNB, is a chemical compound that exhibits potent biological activity against cancer cells and inflammatory cells. The compound has been extensively studied for its potential applications in various areas such as cancer treatment, anti-inflammatory drugs, and anti-viral agents. The future research on CTNB holds great promise for the development of novel therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
CTNB has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-cancer activity. Several studies have shown that CTNB exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been found to induce apoptosis, inhibit cell proliferation and migration, and disrupt the cell cycle, making it a promising candidate for cancer treatment.
Another area of interest is its anti-inflammatory activity. CTNB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various animal models of inflammation. The compound has also been found to reduce the expression of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-1-7(5-9(10)13(16,17)18)19-25(23,24)8-2-4-11(15)12(6-8)20(21)22/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMVCMIRYZHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041387.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[({[(2,6-dichloro-4-pyridyl)carbonyl]oxy}amino)carbonyl]isoxazole-4-carboxylate](/img/structure/B3041390.png)

![3-(2-Chloro-6-fluorophenyl)-4-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]-5-methylisoxazole](/img/structure/B3041393.png)


![3-[(Diethoxyphosphorothioyl)oxy]-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile](/img/structure/B3041396.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2,6-dichloropyridine-4-carboximidamide](/img/structure/B3041397.png)
![2,6-Dichloroisonicotinaldehyde 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041400.png)
![N-[(E)-(2,6-dichloropyridin-4-yl)methylideneamino]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B3041401.png)
![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041404.png)

